SRX3207

Immuno-oncology Tumor-associated macrophages Syk inhibition

Researchers studying tumor-associated macrophage (TAM) reprogramming face PK variability and formulation complexity when combining separate Syk and PI3K inhibitors. SRX3207 is a first-in-class, orally bioavailable dual Syk/PI3K inhibitor (thieno[3,2-b]pyran-7-one chemotype) that delivers combinatorial kinase blockade in a single molecule. • Syk IC50: 10.7 nM; PI3Kα IC50: 861 nM; >100-fold selectivity over PI3Kα/β/δ • 62% tumor growth inhibition in B16-F10 syngeneic model (30 mg/kg p.o.) • Outperforms selective Syk or PI3Kγ inhibitors alone in head-to-head in vivo studies • ≥98% purity; multiple pack sizes in stock for immediate global dispatch.

Molecular Formula C29H29N7O3S
Molecular Weight 555.7 g/mol
Cat. No. B8144483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRX3207
Molecular FormulaC29H29N7O3S
Molecular Weight555.7 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1CN2CCC2)C3=NC(=NC=C3)NC4=CC=C(C=C4)C5=CSC6=C5OC(=CC6=O)N7CCOCC7
InChIInChI=1S/C29H29N7O3S/c1-19-21(16-34-9-2-10-34)17-36(33-19)25-7-8-30-29(32-25)31-22-5-3-20(4-6-22)23-18-40-28-24(37)15-26(39-27(23)28)35-11-13-38-14-12-35/h3-8,15,17-18H,2,9-14,16H2,1H3,(H,30,31,32)
InChIKeyZZVOPDBZUNUMPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SRX3207: First-in-Class Oral Syk/PI3K Dual Inhibitor for Immuno-Oncology Research


SRX3207 is a synthetic small molecule (MW 555.65, CAS 2254693-15-5) designed via in silico methods as a first-in-class, orally active dual inhibitor of Spleen Tyrosine Kinase (Syk) and Phosphoinositide 3-Kinase (PI3K) [1]. It is a thieno[3,2-b]pyran-7-one chemotype that simultaneously targets two key signaling nodes in the macrophage Syk-PI3K axis to relieve tumor-mediated immunosuppression .

Why SRX3207 Cannot Be Replaced by Generic Syk or PI3K Inhibitors Alone


In immuno-oncology research targeting the macrophage Syk-PI3K axis, simple substitution with a selective Syk inhibitor (e.g., fostamatinib/R406) or a selective PI3K inhibitor (e.g., IPI-549/eganelisib) is not functionally equivalent. Genetic and pharmacological evidence demonstrates that inhibiting either kinase alone is insufficient to fully reprogram immunosuppressive tumor-associated macrophages (TAMs), whereas combined inhibition of both Syk and PI3K is required to promote a proinflammatory MΦ phenotype, restore CD8+ T-cell activity, and destabilize HIF under hypoxia [1]. SRX3207 is specifically engineered to deliver this combinatorial blockade within a single, orally bioavailable molecule, avoiding the complex pharmacokinetic and formulation challenges inherent to multi-drug combinations [2].

Quantitative Evidence: How SRX3207 Compares to Its Closest Analogs


SRX3207 vs. R788 (Fostamatinib) and IPI-549: In Vivo Tumor Growth Inhibition in LLC Model

SRX3207 demonstrated superior in vivo tumor growth inhibition compared to the selective Syk inhibitor R788 (fostamatinib) and the selective PI3Kγ inhibitor IPI-549 in the Lewis Lung Carcinoma (LLC) syngeneic mouse model [1]. At an oral dose of 10 mg/kg, SRX3207 treatment resulted in a significantly smaller tumor volume relative to either single-agent inhibitor, which showed limited or no significant efficacy as monotherapies in this model [1].

Immuno-oncology Tumor-associated macrophages Syk inhibition

SRX3207 vs. R788 and IPI-549: Survival Benefit in Syngeneic Tumor Model

In addition to tumor growth inhibition, SRX3207 conferred a marked survival advantage in the LLC syngeneic model. Mice treated with SRX3207 (10 mg/kg, oral) exhibited significantly prolonged survival compared to those receiving equivalent doses of the single-pathway inhibitors R788 or IPI-549 [1].

Survival analysis Immuno-oncology Combination therapy

SRX3207 vs. R406 (Active Metabolite of Fostamatinib): Syk Inhibitory Potency

SRX3207 is a potent Syk inhibitor with reported IC50 values of 10.7 nM or 39.9 nM in cell-free assays, which are comparable to or exceed the potency of the well-characterized Syk inhibitor R406 (active metabolite of fostamatinib), which has a reported Ki/IC50 of 30/41 nM [1]. This demonstrates that SRX3207's Syk inhibition is not compromised by its dual-target design.

Biochemical assay Kinase inhibition Syk

SRX3207 Kinase Selectivity Profile: Syk vs. Off-Target Kinases

A key feature of a high-quality chemical probe is its selectivity profile. SRX3207 demonstrates high selectivity for Syk over closely related kinases. Its IC50 for Syk (39.9 nM) is approximately 782-fold lower than for ZAP70 (31,200 nM), indicating minimal off-target activity against this closely related T-cell kinase . It also shows modest selectivity for PI3Kα (244 nM) and PI3Kδ (388 nM) over PI3Kγ (9,790 nM) .

Kinase selectivity Off-target effects Chemical probe

SRX3207: A First-in-Class Single-Molecule Combinatorial Approach vs. Drug Cocktails

SRX3207 represents a first-in-class single-molecule approach to achieving combined Syk and PI3K inhibition. The alternative—using a cocktail of two separate inhibitors—introduces significant complexity in dose optimization, pharmacokinetic (PK) mismatches, and formulation challenges. SRX3207, as a single orally bioavailable molecule, bypasses these issues, providing a simplified and robust tool for in vivo studies [1]. Oral administration of SRX3207 (10 mg/kg) effectively blocks phosphorylation of Syk at the 348 site and Y525/526 site, demonstrating target engagement in vivo .

Combinatorial inhibition Drug discovery Polypharmacology

Optimal Research Scenarios for SRX3207 Based on Its Quantitative Differentiation


Validating the Macrophage Syk-PI3K Axis as a Therapeutic Target

SRX3207 is the ideal tool compound for studies aiming to pharmacologically validate the role of the macrophage Syk-PI3K signaling axis in tumor immunosuppression. Its demonstrated in vivo efficacy in reducing tumor growth and prolonging survival in syngeneic models, where selective Syk or PI3Kγ inhibitors failed, provides a strong, direct line of evidence for the necessity of dual-target engagement [1].

Benchmarking Against Syk Inhibitor R788 and PI3Kγ Inhibitor IPI-549

Researchers seeking to compare the effects of combined Syk/PI3K inhibition versus single-pathway blockade can use SRX3207 as a key comparator against well-established agents like R788 (fostamatinib) and IPI-549. The published head-to-head in vivo tumor volume and survival data provide a clear, quantitative benchmark for assessing the superiority of the dual-targeting strategy [1].

Preclinical Combination Therapy Studies in Immuno-Oncology

Given its oral bioavailability and well-defined kinase selectivity profile (including high selectivity for Syk over ZAP70), SRX3207 is an excellent candidate for use in combination therapy studies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or other immunomodulatory agents. Its single-molecule, dual-target mechanism simplifies the logistics of multi-agent in vivo studies, reducing the complexity associated with drug cocktails [1].

In Vitro Macrophage Polarization and Functional Assays

SRX3207 is a valuable reagent for in vitro studies on macrophage biology. Its potent Syk inhibition (IC50 ~10-40 nM) and defined PI3K isoform inhibition profile allow researchers to dissect the contribution of these pathways to M1/M2 polarization, HIF-1α stabilization under hypoxia, and the suppression of T-cell activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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